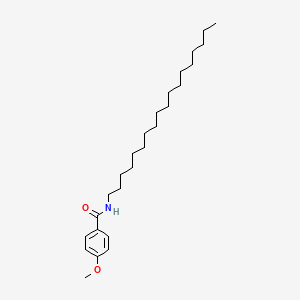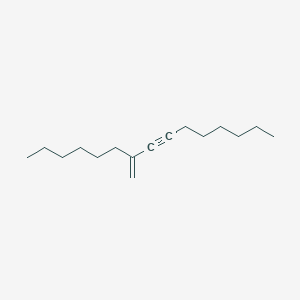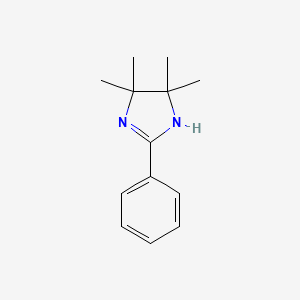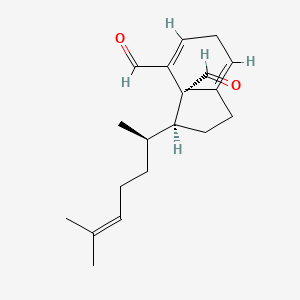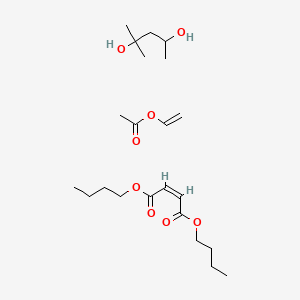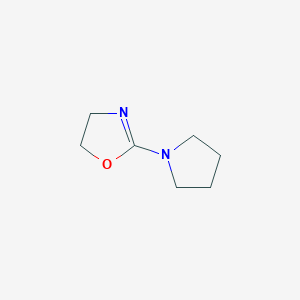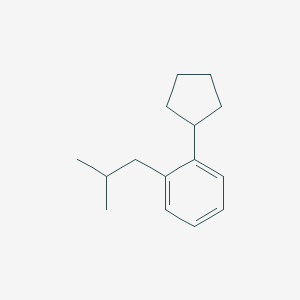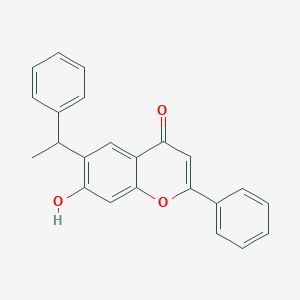
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromenone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the phenylethyl group, which may affect its biological activity.
2-Phenyl-4H-chromen-4-one: Lacks both the hydroxyl and phenylethyl groups, resulting in different chemical and biological properties.
6-(1-Phenylethyl)-4H-chromen-4-one: Lacks the hydroxyl group, which may influence its reactivity and interactions.
Uniqueness
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl and phenylethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
65750-21-2 |
|---|---|
Molekularformel |
C23H18O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
7-hydroxy-2-phenyl-6-(1-phenylethyl)chromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-15(16-8-4-2-5-9-16)18-12-19-21(25)13-22(17-10-6-3-7-11-17)26-23(19)14-20(18)24/h2-15,24H,1H3 |
InChI-Schlüssel |
JRUAGEPYOPKIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=C(C=C3C(=C2)C(=O)C=C(O3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
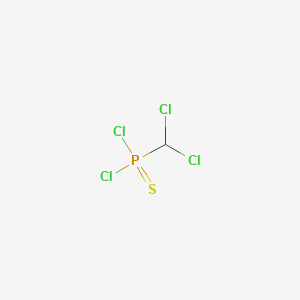
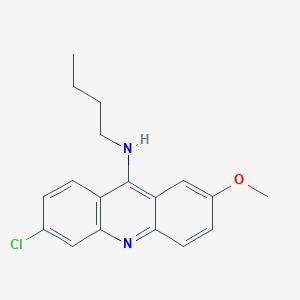
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
